molecular formula C19H13ClO2 B14622098 3-(7-Chloronaphthalen-1-yl)-3-methyl-2-benzofuran-1(3H)-one CAS No. 60786-53-0

3-(7-Chloronaphthalen-1-yl)-3-methyl-2-benzofuran-1(3H)-one

Katalognummer: B14622098
CAS-Nummer: 60786-53-0
Molekulargewicht: 308.8 g/mol
InChI-Schlüssel: VEYAOYHQVUTHDY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(7-Chloronaphthalen-1-yl)-3-methyl-2-benzofuran-1(3H)-one is a complex organic compound that belongs to the class of benzofurans. This compound is characterized by the presence of a chloronaphthalene moiety attached to a benzofuran ring, which imparts unique chemical and physical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-Chloronaphthalen-1-yl)-3-methyl-2-benzofuran-1(3H)-one typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of 7-chloronaphthalene with an appropriate acyl chloride, followed by cyclization to form the benzofuran ring. The reaction conditions often require the use of Lewis acids such as aluminum chloride (AlCl3) as a catalyst, and the reactions are usually carried out under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3-(7-Chloronaphthalen-1-yl)-3-methyl-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the chloronaphthalene moiety.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

3-(7-Chloronaphthalen-1-yl)-3-methyl-2-benzofuran-1(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(7-Chloronaphthalen-1-yl)-3-methyl-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(7-Bromonaphthalen-1-yl)-3-methyl-2-benzofuran-1(3H)-one
  • 3-(7-Iodonaphthalen-1-yl)-3-methyl-2-benzofuran-1(3H)-one
  • 3-(7-Fluoronaphthalen-1-yl)-3-methyl-2-benzofuran-1(3H)-one

Uniqueness

3-(7-Chloronaphthalen-1-yl)-3-methyl-2-benzofuran-1(3H)-one is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and biological activity compared to its bromine, iodine, or fluorine analogs. The chlorine atom can participate in specific interactions, such as hydrogen bonding and halogen bonding, which can affect the compound’s overall properties and applications.

Eigenschaften

CAS-Nummer

60786-53-0

Molekularformel

C19H13ClO2

Molekulargewicht

308.8 g/mol

IUPAC-Name

3-(7-chloronaphthalen-1-yl)-3-methyl-2-benzofuran-1-one

InChI

InChI=1S/C19H13ClO2/c1-19(16-7-3-2-6-14(16)18(21)22-19)17-8-4-5-12-9-10-13(20)11-15(12)17/h2-11H,1H3

InChI-Schlüssel

VEYAOYHQVUTHDY-UHFFFAOYSA-N

Kanonische SMILES

CC1(C2=CC=CC=C2C(=O)O1)C3=CC=CC4=C3C=C(C=C4)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.